5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate
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Overview
Description
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a chloro group at the 5-position, a morpholinomethyl group at the 7-position, and a benzoate ester at the 8-position. The tert-butyl group on the benzoate ester adds steric bulk, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: Chlorination at the 5-position can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Morpholinomethyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with morpholine in the presence of a base like triethylamine.
Esterification: The final step is the esterification of the quinoline derivative with 4-(tert-butyl)benzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the quinoline core or the ester group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C with hydrogen gas or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like morpholine or thiols in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or benzoate derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, while the morpholinomethyl group may enhance binding affinity and specificity. The chloro and benzoate groups can modulate the compound’s pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-8-ol: A simpler quinoline derivative with hydroxyl substitution.
Mefloquine: Another antimalarial with a quinoline core and different side chains.
Uniqueness
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-(tert-butyl)benzoate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the morpholinomethyl group and the tert-butyl benzoate ester differentiates it from other quinoline derivatives, potentially offering unique interactions and applications in various fields.
Properties
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O3/c1-25(2,3)19-8-6-17(7-9-19)24(29)31-23-18(16-28-11-13-30-14-12-28)15-21(26)20-5-4-10-27-22(20)23/h4-10,15H,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINIYBVNDTUJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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